molecular formula C9H13ClFNO B1471528 2-(3-Fluorophenoxy)propan-1-amine hydrochloride CAS No. 1021871-65-7

2-(3-Fluorophenoxy)propan-1-amine hydrochloride

Cat. No.: B1471528
CAS No.: 1021871-65-7
M. Wt: 205.66 g/mol
InChI Key: NSTVKLFCXKOMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClFNO . It is a liquid at room temperature and has a molecular weight of 169.2 .


Molecular Structure Analysis

The InChI code for 2-(3-Fluorophenoxy)propan-1-amine is 1S/C9H12FNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 . This indicates that the molecule consists of a three-carbon chain (propan-1-amine) with a fluorophenoxy group attached to the second carbon .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 169.2 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One research avenue involves the exploration of electrophilic amination processes, where compounds like 2-(3-Fluorophenoxy)propan-1-amine hydrochloride serve as precursors or intermediates in the synthesis of complex organic molecules. For instance, the electrophilic amination of fluoro-substituted phenols has been demonstrated, highlighting the potential of such reactions in modifying the electronic and steric properties of aromatic compounds (Bombek et al., 2004).

Advanced Drug Delivery Systems

Another significant area of application is in the development of novel drug delivery systems. Chitosan hydrogels cross-linked with derivatives of this compound have been studied for their swelling behavior and controlled release capabilities, demonstrating their potential in pH- and thermo-responsive drug delivery applications (Karimi et al., 2018).

Corrosion Inhibition

Research has also been conducted on the use of tertiary amines derived from this compound for corrosion inhibition. These compounds have shown promising results in protecting carbon steel against corrosion, suggesting their application in industrial settings to enhance the durability and lifespan of metal components (Gao et al., 2007).

Development of Polymeric Materials

Additionally, derivatives of this compound have been utilized in the synthesis of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics make them suitable for a wide range of applications, including aerospace and electronics (Xie et al., 2001).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-(3-fluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTVKLFCXKOMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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